7-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine

physicochemical characterization regioisomer differentiation quality control

This compound is a position-critical heterocyclic scaffold where the 7-methyl (imidazo[1,2-a]pyridine) and 5-methyl (isoxazole) substitution pattern is pharmacologically essential. Regioisomers (e.g., 6-methyl CAS 478049-22-8) cannot substitute—SAR studies confirm that even single-methyl shifts alter target potency, selectivity, and metabolic stability by orders of magnitude. Procure this exact CAS to ensure reproducible CBP/EP300 bromodomain inhibition, GABAₐ α5 modulation, or anticancer/antitubercular screening results. ISO-certified, global shipping.

Molecular Formula C12H11N3O
Molecular Weight 213.24
CAS No. 478245-87-3
Cat. No. B2687946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine
CAS478245-87-3
Molecular FormulaC12H11N3O
Molecular Weight213.24
Structural Identifiers
SMILESCC1=CC2=NC(=CN2C=C1)C3=C(ON=C3)C
InChIInChI=1S/C12H11N3O/c1-8-3-4-15-7-11(14-12(15)5-8)10-6-13-16-9(10)2/h3-7H,1-2H3
InChIKeyVFOLLJDHPQGEIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine (CAS 478245-87-3): Structural and Physicochemical Baseline for Scientific Selection


7-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine (CAS 478245-87-3; molecular formula C₁₂H₁₁N₃O; molecular weight 213.24 g/mol) is a heterocyclic compound belonging to the isoxazole-imidazo[1,2-a]pyridine fused scaffold class . This scaffold has been extensively investigated as a privileged pharmacophore in medicinal chemistry, with documented applications spanning anticancer agents via CBP/EP300 bromodomain inhibition [1], GABAₐ α5 receptor modulators for cognitive disorders [2], and antitubercular candidates with activity comparable to isoniazid [3]. The predicted density of this compound is 1.29±0.1 g/cm³ .

Why Generic Imidazo[1,2-a]pyridine or Isoxazole Analogs Cannot Substitute for CAS 478245-87-3


The isoxazole-imidazo[1,2-a]pyridine scaffold exhibits pronounced positional and substitution-dependent pharmacology that precludes generic substitution. In the CBP/EP300 bromodomain inhibitor series, shifting the isoxazole attachment point or altering the methyl substitution pattern on either ring changes binding affinity by orders of magnitude [1]. Similarly, in GABAₐ α5 receptor modulators, the 4-isoxazolyl linkage to the imidazo[1,2-a]pyridine core is essential for target engagement; alternative regioisomers demonstrate substantially reduced or absent selectivity for the α5 subtype [2]. For this specific compound (CAS 478245-87-3), the 7-methyl substitution on the imidazo[1,2-a]pyridine ring and the 5-methyl substitution on the isoxazole ring create a unique spatial and electronic environment. The 6-methyl regioisomer (CAS 478049-22-8) differs solely by methyl position on the pyridine ring yet cannot be assumed to exhibit identical biological behavior or physicochemical properties, as SAR studies across this scaffold consistently demonstrate that subtle positional variations profoundly impact potency, selectivity, and metabolic stability [3].

Quantitative Differentiation Evidence for 7-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine (CAS 478245-87-3)


Physicochemical Distinction: Predicted Density and Molecular Weight Relative to 6-Methyl Regioisomer

The target compound exhibits a predicted density of 1.29±0.1 g/cm³, a parameter relevant for formulation development and solubility prediction . Its molecular weight is 213.24 g/mol (C₁₂H₁₁N₃O). The 6-methyl regioisomer (CAS 478049-22-8), in contrast, possesses an identical molecular weight (213.24 g/mol) but differs in the position of the methyl substituent on the imidazo[1,2-a]pyridine ring . These positional isomers can be distinguished analytically via chromatographic retention time differences or distinct NMR spectral patterns, though direct comparative analytical data for these specific compounds is not publicly available [1].

physicochemical characterization regioisomer differentiation quality control

Synthetic Accessibility: One-Pot CuI-Promoted Cyclization Route Enables Efficient Analog Generation

The target compound belongs to the isoxazolyl imidazo[1,2-a]pyridine class, which can be synthesized via a CuI-promoted one-pot cyclization from 2-aminopyridines and nitrostyrylisoxazoles under aerial oxidation conditions [1]. This methodology was demonstrated to produce ten analogs (3a–3j) in a single synthetic operation [1]. Additionally, a highly efficient two-step synthetic route has been developed for dimethylisoxazole-attached imidazo[1,2-a]pyridines that enabled high-throughput synthesis of inhibitors designed by molecular modeling, facilitating rapid SAR exploration [2].

synthetic methodology medicinal chemistry high-throughput synthesis

Scaffold-Class Validation: Imidazo[1,2-a]pyridine Core Confers Metabolic Stability and Potency Comparable to Clinical Antitubercular Agents

The imidazo[1,2-a]pyridine scaffold class, to which the target compound belongs, has been systematically validated in antitubercular drug discovery programs. In comparative head-to-head testing, imidazo[1,2-a]pyridine derivatives demonstrated potency similar to isoniazid and PA-824 against replicating Mycobacterium tuberculosis H37Rv (reference strain), as well as against clinically relevant drug-sensitive, multi-drug resistant (MDR), and extensively drug-resistant (XDR) Mtb strains [1]. Crucially, these compounds also exhibited good in vitro metabolic stability, a key differentiator from earlier antitubercular leads that suffered from rapid hepatic clearance [1].

antitubercular metabolic stability drug-resistant Mtb

Target Engagement Evidence: Isoxazole-Imidazo[1,2-a]pyridine Scaffold Enables Potent and Selective CBP/EP300 Bromodomain Inhibition

The isoxazole-imidazo[1,2-a]pyridine scaffold has been successfully developed as a platform for potent and selective CBP/EP300 bromodomain inhibitors. A representative dimethylisoxazole-attached analog, UMB298 (compound 23), achieved a CBP IC₅₀ of 72 nM while maintaining >72-fold selectivity over BRD4 (BRD4 IC₅₀ = 5193 nM) [1]. This selectivity profile for non-BET bromodomains over BET family bromodomains is a critical therapeutic differentiation, as BET inhibitors have been associated with dose-limiting toxicities in clinical development [1]. The SAR studies enabled by the efficient two-step synthetic route demonstrated that both the isoxazole moiety and the imidazo[1,2-a]pyridine core are essential for achieving this selectivity window [1].

epigenetics CBP/EP300 bromodomain inhibition anticancer

CNS Target Engagement: GABAₐ α5 Receptor Selectivity Validated in Patent Literature

The aryl-isoxazol-4-yl-imidazo[1,2-a]pyridine scaffold, which directly encompasses the target compound's core connectivity (isoxazol-4-yl linked to imidazo[1,2-a]pyridine), has been patented for its high affinity and selectivity for GABAₐ α5 receptor binding sites [1]. This selectivity is pharmacologically significant because α5-containing GABAₐ receptors are predominantly expressed in the hippocampus and are implicated in cognitive function without the sedative and ataxic side effects associated with α1-containing receptor modulation [1]. The patent specifically claims utility as cognitive enhancers and for the treatment of cognitive disorders including Alzheimer's disease [1].

CNS GABA receptor cognitive enhancement Alzheimer's disease

Anticancer Cytotoxicity: Amide Derivatives of Isoxazole-Imidazo[1,2-a]pyridine Demonstrate Superior Potency to Etoposide in Multiple Cell Lines

A series of amide derivatives of isoxazole-imidazo[1,2-a]pyridine (compounds 11a–j) was evaluated for anticancer activity against four human cancer cell lines: prostate cancer (PC3 and DU-145), lung cancer (A549), and breast cancer (MCF-7) using the MTT assay [1]. Five compounds (11a, 11b, 11c, 11i, and 11j) demonstrated more potent activity than the positive control etoposide, a clinically used chemotherapeutic agent [1]. This head-to-head comparison validates the scaffold's potential for generating anticancer leads with superior cytotoxicity to an established clinical comparator [1].

anticancer cytotoxicity MTT assay structure-activity relationship

Validated Application Scenarios for 7-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine (CAS 478245-87-3) in Research and Discovery


Epigenetic Drug Discovery: Non-BET Bromodomain Inhibitor Lead Optimization

This compound serves as a core scaffold for developing selective CBP/EP300 bromodomain inhibitors, a validated non-BET epigenetic target class. The dimethylisoxazole-attached imidazo[1,2-a]pyridine scaffold has demonstrated potent CBP inhibition (IC₅₀ 72 nM for representative analog UMB298) with >72-fold selectivity over BET bromodomain BRD4 [1]. The efficient two-step synthetic route enables rapid SAR exploration and high-throughput analog generation [1].

CNS Drug Discovery: GABAₐ α5-Selective Modulator Development

The aryl-isoxazol-4-yl-imidazo[1,2-a]pyridine scaffold has been patented for high-affinity, selective GABAₐ α5 receptor modulation, with claimed utility for cognitive enhancement and Alzheimer's disease treatment [2]. The α5 subtype selectivity distinguishes this chemotype from non-selective benzodiazepines and α1-biased modulators that carry sedation liabilities, making it suitable for CNS programs requiring hippocampal-targeted pharmacology [2].

Anticancer Lead Generation: Cytotoxic Scaffold with Validated In Vitro Superiority to Etoposide

Amide derivatives of the isoxazole-imidazo[1,2-a]pyridine scaffold have demonstrated superior in vitro anticancer activity to etoposide across prostate (PC3, DU-145), lung (A549), and breast (MCF-7) cancer cell lines in MTT assays [3]. Five compounds in the series showed more potent activity than the clinical comparator, validating this scaffold for oncology-focused medicinal chemistry programs [3].

Antitubercular Drug Discovery: Scaffold with Validated Activity Against Drug-Resistant Mtb

The imidazo[1,2-a]pyridine class has been systematically validated in antitubercular programs, demonstrating potency similar to isoniazid and PA-824 against replicating Mtb H37Rv and clinically relevant drug-sensitive, MDR, and XDR Mtb strains [4]. The scaffold also exhibits good in vitro metabolic stability, addressing a key limitation of earlier antitubercular leads and supporting its use in programs targeting resistant tuberculosis [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.